4-[5-[(E)-2-carboxy-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethenyl]furan-2-yl]benzoic acid
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Overview
Description
4-[5-[(E)-2-carboxy-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethenyl]furan-2-yl]benzoic acid is a complex organic compound that features a combination of a benzoic acid moiety, a furan ring, and a triazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-[(E)-2-carboxy-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethenyl]furan-2-yl]benzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the furan and benzoic acid moieties. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-[5-[(E)-2-carboxy-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethenyl]furan-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
4-[5-[(E)-2-carboxy-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethenyl]furan-2-yl]benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[5-[(E)-2-carboxy-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethenyl]furan-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The triazole moiety, for example, is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound’s ability to form hydrogen bonds and participate in π-π interactions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Shares the triazole and benzoic acid moieties but lacks the furan ring.
5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid: Contains a similar triazole structure but with different substituents.
Uniqueness
4-[5-[(E)-2-carboxy-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethenyl]furan-2-yl]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
678147-93-8 |
---|---|
Molecular Formula |
C17H13N3O5S |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-[5-[(E)-2-carboxy-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethenyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C17H13N3O5S/c1-9-18-17(20-19-9)26-14(16(23)24)8-12-6-7-13(25-12)10-2-4-11(5-3-10)15(21)22/h2-8H,1H3,(H,21,22)(H,23,24)(H,18,19,20)/b14-8+ |
InChI Key |
NFPAYMHTJZCVDP-RIYZIHGNSA-N |
Isomeric SMILES |
CC1=NC(=NN1)S/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)/C(=O)O |
Canonical SMILES |
CC1=NC(=NN1)SC(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)C(=O)O |
solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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